[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride
Overview
Description
“[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1211340-02-1 . It has a molecular weight of 173.08 . The IUPAC name for this compound is 1-[(2-methylcyclopropyl)methyl]hydrazine dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H12N2.2ClH/c1-4-2-5(4)3-7-6;;/h4-5,7H,2-3,6H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C5H14Cl2N2 and it has a molecular weight of 173.08 .Scientific Research Applications
Carcinogenic Effects in Large Bowel and Other Cancers : Substituted hydrazines, like [(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride, have been studied for their potential to induce large bowel and other types of cancer in laboratory animals. These compounds can originate both naturally and synthetically, with considerable exposure to the human population (Tóth, 1977).
Antiproliferative Properties : Research has indicated the potential antitumor properties of compounds synthesized from reactions involving hydrazine derivatives. These compounds have demonstrated promising results in inhibiting tumor growth in vitro against specific human tumor cell lines (Ismail et al., 2016).
Sensing and Detection Applications : Hydrazine compounds have been utilized in developing fluorescent probes for sensing applications, owing to their selectivity and sensitivity. Such probes are useful in environmental and biological monitoring, demonstrating practical applications in various fields, including real-time assays and soil analysis (Jung et al., 2019).
Antineoplastic and Trypanocidal Activities : Certain hydrazine derivatives have been synthesized and evaluated for their effectiveness as antineoplastic and trypanocidal agents. These studies highlight their potential in cancer chemotherapy and as treatments for trypanosomal infections (Shyam et al., 1990).
Synthesis of Heterocyclic Compounds : Hydrazine compounds are instrumental in the synthesis of a wide range of heterocyclic compounds, which form the basis of many pharmaceuticals, agrochemicals, and veterinary products. They are key in the formation of structures with anti-inflammatory and other therapeutic properties (Osarodion, 2020).
Mutagenic Effects : Hydrazine and its derivatives have been studied for their mutagenic effects. They are known to interact with DNA, leading to mutations and potentially contributing to carcinogenic processes (Kimball, 1977).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
Future Directions
properties
IUPAC Name |
(2-methylcyclopropyl)methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-5(4)3-7-6;;/h4-5,7H,2-3,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANPCOAXSKYDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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